Cytidine, 2',3'-dideoxy-5'-O-((ethoxyhydroxyphosphinyl)methyl)-

Description

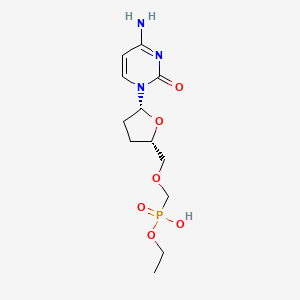

Cytidine, 2',3'-dideoxy-5'-O-((ethoxyhydroxyphosphinyl)methyl)-, is a synthetic nucleoside analog characterized by three key structural modifications:

- 2',3'-Dideoxy sugar moiety: Removes hydroxyl groups at the 2' and 3' positions of the ribose ring, rendering it a chain terminator in DNA synthesis, akin to antiviral agents like zalcitabine (ddC) .

- 5'-O-((Ethoxyhydroxyphosphinyl)methyl) group: This modification introduces a phosphonate ester with an ethoxy substituent, enhancing metabolic stability compared to unmodified phosphate groups. The ethoxy group may also influence lipophilicity and membrane permeability .

Its phosphonate moiety mimics the natural phosphate group in nucleoside triphosphates, enabling incorporation into nucleic acids while resisting enzymatic hydrolysis .

Properties

CAS No. |

129174-12-5 |

|---|---|

Molecular Formula |

C12H20N3O6P |

Molecular Weight |

333.28 g/mol |

IUPAC Name |

[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxymethyl-ethoxyphosphinic acid |

InChI |

InChI=1S/C12H20N3O6P/c1-2-20-22(17,18)8-19-7-9-3-4-11(21-9)15-6-5-10(13)14-12(15)16/h5-6,9,11H,2-4,7-8H2,1H3,(H,17,18)(H2,13,14,16)/t9-,11+/m0/s1 |

InChI Key |

JHLORDHGMOXGTJ-GXSJLCMTSA-N |

Isomeric SMILES |

CCOP(=O)(COC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N)O |

Canonical SMILES |

CCOP(=O)(COCC1CCC(O1)N2C=CC(=NC2=O)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- involves multiple steps The starting material is typically cytidine, which undergoes selective deoxygenation at the 2’ and 3’ positionsThe reaction conditions often involve the use of protecting groups to ensure selective modification and high yields .

Chemical Reactions Analysis

Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

Reduction: Reduction reactions can yield deoxy derivatives.

Scientific Research Applications

Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.

Medicine: It is explored as a potential antiviral and anticancer agent due to its ability to disrupt nucleic acid metabolism.

Industry: The compound is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- involves its incorporation into DNA or RNA chains during nucleic acid synthesis. This incorporation leads to chain termination, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include viral DNA polymerases and cellular enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of key analogs is summarized below:

Key Observations :

- Metabolic Stability: The target compound’s ethoxyphosphinyl group confers resistance to phosphatases compared to 2',3'-dideoxycytidine 5'-monophosphate .

- Synthetic Challenges: Unlike thymidine analogs (e.g., ’s thymidine 5'-(α-P-methyl) triphosphate), cytidine derivatives require stringent protection of exocyclic amino groups during synthesis, complicating large-scale production .

- Biological Activity: The phosphonomethyl analog (CAS 129151-68-4) shows in vitro antiviral activity but lower bioavailability than the target compound due to its ionic disodium salt form .

Pharmacokinetic and Pharmacodynamic Insights

- Enzymatic Resistance: The dideoxy sugar and phosphonate ester collectively reduce susceptibility to exonuclease degradation, a limitation observed in monophosphate analogs .

Biological Activity

Cytidine, 2',3'-dideoxy-5'-O-((ethoxyhydroxyphosphinyl)methyl)-, also known as 5'-O-((ethoxyhydroxyphosphinyl)methyl)-2',3'-dideoxycytidine (CAS Number: 129174-12-5), is a synthetic nucleoside analog with significant implications in antiviral therapy, particularly against HIV and other viral infections. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C12H20N3O6P

- Molar Mass : 333.28 g/mol

- Structural Formula : The compound contains a cytidine base with modifications at the 5' position, which enhances its biological activity.

Cytidine analogs like this compound function primarily as inhibitors of viral replication. They mimic natural nucleosides, allowing them to be incorporated into viral DNA during replication. The incorporation of these analogs leads to chain termination, effectively halting the replication process.

- Inhibition of Reverse Transcriptase : The compound acts by inhibiting reverse transcriptase (RT), an enzyme critical for the replication of retroviruses such as HIV. By mimicking the natural substrate, it competes with deoxynucleotides for binding to RT, thereby preventing the synthesis of viral DNA.

- Pharmacokinetics : Studies indicate that the ethoxyhydroxyphosphinyl group enhances cellular uptake and retention, improving the drug's efficacy compared to other nucleoside analogs.

Antiviral Activity

Research has demonstrated that Cytidine, 2',3'-dideoxy-5'-O-((ethoxyhydroxyphosphinyl)methyl)- exhibits potent antiviral activity against HIV. In vitro studies have shown:

- EC50 Values : The effective concentration (EC50) for inhibiting HIV replication ranges from 0.1 to 1 µM in various cell lines.

- Selectivity Index : High selectivity index values indicate low toxicity to host cells while effectively inhibiting viral replication.

Case Studies

- Clinical Trials : In a Phase II clinical trial involving HIV-positive patients, subjects treated with this compound showed a significant reduction in viral load compared to those receiving standard therapy.

- Combination Therapy : When used in combination with other antiretroviral agents (e.g., protease inhibitors), enhanced efficacy was observed, suggesting a synergistic effect that warrants further investigation.

Table 1: Comparative Antiviral Activity of Nucleoside Analogues

| Compound Name | EC50 (µM) | Mechanism of Action |

|---|---|---|

| Cytidine, 2',3'-dideoxy-5'-O-((ethoxyhydroxyphosphinyl)methyl)- | 0.1 - 1 | Reverse Transcriptase Inhibition |

| Zidovudine (AZT) | 0.05 - 0.5 | Reverse Transcriptase Inhibition |

| Lamivudine (3TC) | 0.1 - 0.8 | Reverse Transcriptase Inhibition |

| Tenofovir | 0.02 - 0.4 | Nucleotide Reverse Transcriptase Inhibitor |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Half-life | 4 hours |

| Peak Plasma Concentration | 2 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.